molecular formula C4H8O4 B1674769 L-Erythrose CAS No. 533-49-3

L-Erythrose

Cat. No.: B1674769
CAS No.: 533-49-3
M. Wt: 120.10 g/mol
InChI Key: YTBSYETUWUMLBZ-DMTCNVIQSA-N
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Description

L-erythrose is the L-enantiomer of erythrose. It is an enantiomer of a D-erythrose.

Biochemical Analysis

Biochemical Properties

L-Erythrose is involved in several biochemical reactions, particularly in the pentose phosphate pathway. It interacts with enzymes such as erythrose reductase, which catalyzes the reduction of this compound to erythritol using NADPH as a cofactor . This interaction is crucial for the production of erythritol, a sugar alcohol with applications in food and medicine. The enzyme erythrose reductase has been characterized from various microbial sources, and its activity is essential for the efficient production of erythritol .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes involved in the pentose phosphate pathway, thereby influencing the overall metabolic flux within cells. The presence of this compound can lead to changes in the expression of genes related to carbohydrate metabolism, impacting cellular functions such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For example, erythrose reductase binds to this compound and catalyzes its reduction to erythritol. This reaction is dependent on the presence of NADPH, which acts as a cofactor. The binding interactions between this compound and erythrose reductase are critical for the enzyme’s catalytic activity and efficiency . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in carbohydrate metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation can occur over extended periods. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its impact on cellular function, including alterations in metabolic pathways and enzyme activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance metabolic flux through the pentose phosphate pathway, leading to increased production of erythritol. At high doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and adverse impacts on organ function . Threshold effects have been observed, where the beneficial effects of this compound are maximized at specific concentrations, beyond which toxicity may occur.

Metabolic Pathways

This compound is involved in the pentose phosphate pathway, where it is converted to erythritol by the enzyme erythrose reductase. This pathway is essential for the production of NADPH and ribose-5-phosphate, which are critical for cellular biosynthesis and antioxidant defense . This compound interacts with enzymes such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, influencing the overall metabolic flux and levels of metabolites within the pathway.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it can participate in metabolic reactions. The distribution of this compound within tissues is influenced by its interactions with binding proteins that regulate its localization and accumulation .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. It is primarily found in the cytoplasm, where it participates in the pentose phosphate pathway. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function within the cell.

Properties

IUPAC Name

(2S,3S)-2,3,4-trihydroxybutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBSYETUWUMLBZ-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201447
Record name L-Erythrose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533-49-3
Record name L-Erythrose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=533-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Erythrose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Erythrose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(+)-erythrose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERYTHROSE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96DH71781X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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